[3-(2-acetamidoethyl)-1H-indol-5-yl] (E)-3-phenylprop-2-enoate
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Overview
Description
PMID28454500-Compound-33 is a small molecular drug developed by the FUNDACION PARA LA INVESTIGACION BIOMEDICA DEL HOSPITAL UNIVERSITARIO DE LA PRINCESA UNIVERSIDAD AUTONOMA DE MADRID DNS NEUROSCIENCE. The compound has a molecular formula of C21H20N2O3 and a molecular weight of 348.4. It is known for its potential therapeutic applications, particularly in modulating the activity of specific proteins involved in various diseases .
Preparation Methods
The synthesis of PMID28454500-Compound-33 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may include large-scale synthesis using optimized reaction conditions and purification techniques to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
PMID28454500-Compound-33 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions may involve specific temperatures, pressures, and catalysts to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PMID28454500-Compound-33 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Mechanism of Action
The mechanism of action of PMID28454500-Compound-33 involves its interaction with specific molecular targets, such as the cysteines of Kelch-like ECH-associated protein 1 (KEAP1). The compound acts as a modulator, influencing the ubiquitination and degradation of nuclear factor erythroid 2-related factor 2 (Nrf2). This results in the suppression of transcriptional activity and the repression of antioxidant response element-mediated detoxifying enzyme gene expression .
Comparison with Similar Compounds
PMID28454500-Compound-33 can be compared with other similar compounds, such as:
PMID28454500-Compound-10: Another modulator of KEAP1 with different selectivity and solubility properties.
PMID28454500-Compound-11: Known for its improved permeability compared to PMID28454500-Compound-33.
Properties
Molecular Formula |
C21H20N2O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[3-(2-acetamidoethyl)-1H-indol-5-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C21H20N2O3/c1-15(24)22-12-11-17-14-23-20-9-8-18(13-19(17)20)26-21(25)10-7-16-5-3-2-4-6-16/h2-10,13-14,23H,11-12H2,1H3,(H,22,24)/b10-7+ |
InChI Key |
NDJABQJCUZPRSD-JXMROGBWSA-N |
Isomeric SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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